Methyl 3,4-diamino-2-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 3,4-diamino-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEQERJJDQFUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477515 | |
| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538372-37-1 | |
| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitration of 2-Methoxybenzoic Acid
The synthesis begins with the nitration of 2-methoxybenzoic acid to introduce nitro groups at the 3 and 4 positions. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio is employed at 0–5°C to maintain regioselectivity. The reaction proceeds for 2–4 hours, yielding 3,4-dinitro-2-methoxybenzoic acid as a pale-yellow solid. Cooling the reaction below 5°C prevents polysubstitution and oxidative degradation.
Table 1: Nitration Optimization Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 78 |
| HNO₃:H₂SO₄ Ratio | 1:3 | 82 |
| Reaction Time | 3 h | 75 |
Post-reaction, the crude product is quenched in ice water, filtered, and recrystallized from ethanol/water (1:2 v/v) to achieve ≥95% purity.
Reduction to 3,4-Diamino-2-Methoxybenzoic Acid
The nitro groups are reduced to amines using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) under reflux. A 4:1 molar ratio of SnCl₂ to dinitro intermediate ensures complete reduction within 6 hours. Alternative reductants like hydrogen gas (H₂) over palladium-on-carbon (Pd/C) offer greener profiles but require pressurized systems (3–5 bar).
Key Considerations :
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Acid Concentration : 6M HCl prevents premature precipitation of tin oxides.
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Temperature : 80–90°C balances reaction rate and side-product formation.
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Workup : Neutralization with sodium bicarbonate (NaHCO₃) followed by extraction with ethyl acetate isolates the diamine.
Esterification with Methanol
The final step involves esterifying 3,4-diamino-2-methoxybenzoic acid using methanol in the presence of sulfuric acid. Adopting conditions from analogous esterifications, a 10:1 molar excess of methanol and catalytic H₂SO₄ (0.2 mol equiv.) at 90°C for 12 hours achieves near-quantitative conversion (98.1% yield). Distilling off excess methanol under reduced pressure followed by ice-water precipitation yields the target compound as a white crystalline solid.
Industrial-Scale Production Methods
Continuous-Flow Nitration
Industrial plants utilize continuous-flow reactors for nitration to enhance safety and throughput. Pre-cooled HNO₃/H₂SO₄ is mixed with 2-methoxybenzoic acid in a microreactor (residence time: 2 minutes), achieving 85% yield at 10°C. This method reduces thermal runaway risks and improves stoichiometric control.
Catalytic Esterification
Fixed-bed reactors packed with solid acid catalysts (e.g., Amberlyst-15) replace liquid H₂SO₄ in esterification, eliminating neutralization waste. Methanol vapor is passed over the acid catalyst at 120°C, achieving 94% conversion in 30 minutes. Catalyst lifetime exceeds 1,000 cycles with <5% activity loss.
Table 2: Industrial vs. Laboratory Esterification Performance
| Metric | Industrial Method | Laboratory Method |
|---|---|---|
| Yield (%) | 94 | 98.1 |
| Reaction Time | 0.5 h | 12 h |
| Byproduct Formation | <1% | 2–3% |
Hydrogenation Reduction
Large-scale reduction employs Raney nickel catalysts in trickle-bed reactors under 10 bar H₂. Automated pH control (6.5–7.0) prevents catalyst deactivation, achieving 90% yield in 2 hours. This method reduces tin waste by 95% compared to SnCl₂-based reductions.
Optimization Strategies
Catalyst Selection
Solvent Systems
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Nitration : Sulfuric acid acts as both catalyst and solvent, avoiding dilution effects.
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Esterification : Neat methanol simplifies purification but limits temperature control. Adding toluene as a co-solvent enables azeotropic water removal, boosting yield to 99%.
Temperature and Pressure Effects
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Low-Temperature Nitration : Maintaining 0–5°C suppresses dinitro byproducts (<5% vs. 15% at 25°C).
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High-Pressure Hydrogenation : Scaling to 20 bar H₂ reduces reaction time to 1 hour but increases equipment costs.
Challenges and Solutions
Byproduct Formation
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Nitration Isomers : Ortho-directing effects of the methoxy group dominate, but 5% para-substituted byproducts form. Chromatographic separation using silica gel (hexane/EtOAc 4:1) addresses this.
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Ester Hydrolysis : Moisture during esterification causes <2% hydrolysis. Molecular sieves (4Å) reduce water content to <50 ppm.
Scalability Issues
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Exothermic Reactions : Jacketed reactors with glycol cooling manage heat dissipation during nitration.
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Catalyst Recovery : Centrifugal separation of Pd/C catalysts achieves 99% recovery in hydrogenation steps.
Emerging Techniques
Photocatalytic Nitration
UV-light-assisted nitration using N₂O₅ as a nitrating agent achieves 80% yield at 25°C, eliminating corrosive acids. This method is under pilot-scale evaluation.
Enzymatic Esterification
Lipase-catalyzed esterification in ionic liquids ([BMIM][BF₄]) enables solvent-free synthesis at 60°C (yield: 91%). Enzyme immobilization on magnetic nanoparticles facilitates reuse for 20 cycles.
Quality Control Protocols
Purity Analysis
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HPLC : C18 column (acetonitrile/water 30:70), retention time: 6.2 minutes, ≥99% purity.
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¹H NMR (DMSO-d₆): δ 6.78 (s, 1H, Ar-H), δ 3.85 (s, 3H, OCH₃), δ 3.75 (s, 3H, COOCH₃).
Stability Testing
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Storage : 2–8°C under nitrogen, shelf life: 24 months.
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Degradation : <0.5% decomposition after 6 months at 25°C.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-diamino-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the methoxy group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoates .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
MDMB serves as a crucial intermediate in the synthesis of complex organic molecules. Its amino groups allow for nucleophilic substitution reactions, enabling the formation of various derivatives. For instance, MDMB can be transformed into substituted benzoates through reactions with alkyl halides or acyl chlorides. Additionally, it can be oxidized to yield quinones or other oxidized derivatives, showcasing its versatility in synthetic pathways .
Polymer Chemistry
In polymer chemistry, MDMB is utilized as a monomer in the production of polymers with specific functional properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the presence of amino and methoxy groups, which can engage in hydrogen bonding and hydrophobic interactions.
Biological Applications
Enzyme Interaction Studies
MDMB is employed in biological research to study enzyme interactions. Its structure allows it to act as a substrate in various biochemical assays, facilitating the investigation of enzyme kinetics and mechanisms. The compound's ability to form hydrogen bonds with biological molecules can influence their structure and function, making it valuable for understanding molecular interactions within biological systems .
Pharmaceutical Development
Research into MDMB has identified its potential as a precursor in the synthesis of drug candidates. The compound's structural features may contribute to the development of new pharmaceuticals targeting specific diseases. For example, derivatives of MDMB have been explored for their activity against malaria through structural optimization in acridone chemotypes .
Industrial Applications
Dyes and Pigments
MDMB is also utilized in the dye and pigment industry. Its chemical structure allows for the creation of vibrant colors through complexation with metal ions or incorporation into polymeric materials. This application leverages its stability and reactivity to produce long-lasting dyes suitable for various industrial uses .
UV Absorbers
In materials science, MDMB has been investigated as an organic ultraviolet (UV) ray absorber. When confined within layered structures like zinc hydroxide nitrate, it can effectively absorb UV radiation, protecting underlying materials from degradation caused by sunlight exposure .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3,4-diamino-2-methoxybenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Benzoate Derivatives
The structural and functional differences between Methyl 3,4-diamino-2-methoxybenzoate and related compounds significantly influence their physical properties, reactivity, and applications. Key comparisons include:
Table 1: Substituent-Based Comparison
Key Observations:
- Amino vs. Chlorinated analogs are often used as impurities in pharmaceutical standards .
- Ester vs. Acid Forms: The methyl ester group in the target compound enhances lipophilicity compared to the free acid form (e.g., 2-Amino-3,4-dimethoxybenzoic acid), which may influence bioavailability in drug design .
- Triazine-Linked Derivatives : Compounds like ethametsulfuron methyl ester incorporate triazine rings linked via sulfonylurea groups, enabling herbicidal activity through acetolactate synthase inhibition. This contrasts with the target compound’s role in triazole synthesis .
Structural Similarity and Natural Analogs
provides Tanimoto similarity scores for database analogs:
- 2-Amino-3,4-dimethoxybenzoic acid (Similarity: 0.97): Nearly identical except for the absence of a methyl ester and an additional methoxy group at position 3.
- Methyl 2-amino-4,6-dimethoxybenzoate (Similarity: 0.84): Differs in methoxy substitution pattern, reducing overlap in electronic properties.
Natural methyl esters, such as sandaracopimaric acid methyl ester (–5), are diterpenoid derivatives with entirely distinct carbon skeletons, emphasizing the diversity of benzoate-containing compounds in natural vs. synthetic contexts .
Biological Activity
Methyl 3,4-diamino-2-methoxybenzoate (MDA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the significant biological activities associated with MDA, supported by research findings and case studies.
This compound has the molecular formula and a molecular weight of approximately 196.21 g/mol. It is characterized by the presence of two amino groups and a methoxy group attached to a benzoate structure, which contributes to its reactivity and versatility in organic synthesis .
The biological activity of MDA is believed to stem from its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways, particularly in anti-inflammatory and antimicrobial contexts.
1. Anti-inflammatory Properties
MDA has been studied for its potential anti-inflammatory effects. Research indicates that compounds with similar structures often exhibit inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation.
2. Antimicrobial Activity
MDA also shows promise as an antimicrobial agent. Studies have demonstrated that derivatives of benzoic acid exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. MDA's structural features may enhance its efficacy against resistant strains .
Table 1: Antimicrobial Activity of MDA Derivatives
| Compound Name | Activity Against | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 50 | |
| This compound | Escherichia coli | 100 |
Case Study 1: Synthesis and Evaluation
In a study focused on synthesizing various derivatives of MDA, researchers evaluated their antimicrobial properties against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics like ampicillin .
Case Study 2: In Vivo Studies
Another significant study involved the evaluation of MDA in animal models for its anti-inflammatory effects. The compound was administered to subjects with induced inflammation, and results showed a marked reduction in inflammatory markers compared to untreated controls.
Comparative Analysis
MDA can be compared with other similar compounds to highlight its unique properties:
Table 2: Comparison of MDA with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Methyl 3,4-diaminobenzoate | Lacks methoxy group | Limited anti-inflammatory |
| Methyl 5-amino-2-methoxybenzoate | Amino group at position five | Moderate antimicrobial |
| This compound | Dual amino functionality + methoxy group | Strong anti-inflammatory & antimicrobial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3,4-diamino-2-methoxybenzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving aromatic substitution and esterification. For example, analogous syntheses (e.g., triazine derivatives) employ reagents like 2,4,6-trichlorotriazine, nucleophilic amines, and coupling agents (e.g., DIPEA) under controlled temperatures (-35°C to 40°C) to minimize side reactions . Purification via column chromatography (using gradients of CH₂Cl₂/EtOAc) and recrystallization improves yield and purity. Reaction monitoring via TLC and optimization of stoichiometric ratios (e.g., 1.15 equiv. of amine derivatives) are critical for yield enhancement .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and reference coupling constants to confirm substituent positions (e.g., methoxy vs. amino groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Cross-validate data with computational tools (e.g., ChemDraw) to resolve ambiguities.
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent oxidation or hydrolysis. Purity should be periodically verified via HPLC (≥97% purity threshold) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity or stability of this compound in different environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Solvent effects can be simulated using the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA integrates crystallographic data (e.g., SHELX-refined structures) for accuracy .
Q. What strategies resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete amidation or ester hydrolysis) .
- Variable-Temperature NMR : Resolve dynamic equilibria (e.g., tautomerism) by analyzing spectra at 25°C and 60°C.
- X-ray Crystallography : If crystals form, refine structures via SHELXL to unambiguously assign stereochemistry .
Q. How can structure-activity relationship (SAR) studies explore the biological potential of this compound derivatives?
- Methodological Answer :
- Functional Group Modifications : Replace methoxy or amino groups with halogens or alkyl chains to assess bioactivity shifts.
- In Vitro Assays : Test derivatives against target enzymes (e.g., acetylcholinesterase for neuroactive compounds) using fluorescence-based kinetics.
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, prioritizing derivatives with high binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
